molecular formula C7H8N2O B1351551 2-(Methylamino)nicotinaldehyde CAS No. 32399-08-9

2-(Methylamino)nicotinaldehyde

Cat. No.: B1351551
CAS No.: 32399-08-9
M. Wt: 136.15 g/mol
InChI Key: HLHGWWKGIQXCKA-UHFFFAOYSA-N
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Description

2-(Methylamino)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by its yellow crystalline solid form and is soluble in both water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Methylamino)nicotinaldehyde can be synthesized through reductive amination. This process involves the formation of an imine from an amine and an aldehyde or ketone, followed by the reduction of the imine to an amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), and sodium triacetoxyborohydride (NaBH(OAc)₃) .

Industrial Production Methods: In an industrial setting, this compound can be produced by dissolving (2-(methylamino)-3-pyridinyl)methanol in chloroform and adding manganese dioxide. The mixture is then stirred overnight at 60°C, filtered, and the filtrate is concentrated .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized forms.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in chloroform at elevated temperatures.

    Reduction: Sodium borohydride or sodium cyanoborohydride under mild conditions.

    Substitution: Various organometallic reagents and catalysts.

Major Products: The major products formed from these reactions include alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(Methylamino)nicotinaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its therapeutic potential in various treatments.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism by which 2-(Methylamino)nicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. While specific details on its mechanism of action are not fully elucidated, it is known to interact with nicotinic receptors and other molecular targets, influencing various biochemical processes .

Comparison with Similar Compounds

    Nicotinaldehyde: Shares structural similarities but differs in functional groups and reactivity.

    N-methylpyridin-2-amine: Another derivative with distinct chemical properties and applications

Properties

IUPAC Name

2-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGWWKGIQXCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389895
Record name 2-(methylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-08-9
Record name 2-(methylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.10 g (66.0 mmol) of (2-(methylamino)-3-pyridinyl)methanol was dissolved in chloroform (70 mL), and 17.4 g (200 mmol) of manganese dioxide was added thereto. The mixture was stirred overnight at 60° C. The reaction mixture was filtered, and the filtrate was concentrated. Thus, 8.66 g (yield: 96%) of the title compound was obtained as an orange-colored solid.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
catalyst
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction involving 2-(Methylamino)nicotinaldehyde described in the research?

A1: The research focuses on a novel palladium-catalyzed coupling sequence using this compound and 3-Bromo-2-chlorothiophene. [] This reaction efficiently constructs 4-pyridone fused hybrid scaffolds, which are valuable building blocks for various chemical syntheses, particularly in medicinal chemistry.

Q2: What is the significance of using a palladium catalyst in this reaction?

A2: Palladium catalysts are known for their ability to facilitate cross-coupling reactions between organic halides and various nucleophiles. [] In this specific case, the palladium catalyst enables the coupling between the aldehyde group of this compound and the bromine atom of 3-Bromo-2-chlorothiophene, forming a new carbon-carbon bond. This reaction wouldn't proceed efficiently without the presence of the catalyst.

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